2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and an isopropyl group at position 3. The carboxamide group at position 4 is linked to a piperidine ring, which is further functionalized with a 1H-indole-2-carbonyl moiety.
Properties
Molecular Formula |
C21H23ClN4O2S |
|---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-chloro-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-12(2)18-17(25-21(22)29-18)19(27)23-14-7-9-26(10-8-14)20(28)16-11-13-5-3-4-6-15(13)24-16/h3-6,11-12,14,24H,7-10H2,1-2H3,(H,23,27) |
InChI Key |
PYOVHUXKUSRZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the construction of the thiazole moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: N-heterocyclic carbenes (NHC), transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
Core Thiazole Modifications :
- The target compound’s chloro and isopropyl substituents on the thiazole ring contrast with Analog 3 ’s methoxyphenyl and benzoyl groups. Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity, while the isopropyl group contributes to hydrophobicity .
- Analog 4 lacks the indole-carboxamide moiety, resulting in a simpler structure with lower molecular weight (259.76 vs. ~390–490 for others), likely reducing binding affinity to complex targets .
Piperidine/Indole vs. Benzimidazole/Pyrrolidine: Replacing the indole-2-carbonyl group (Target Compound) with benzimidazole (Analog 1) introduces a planar aromatic system that may alter π-π stacking interactions. Benzimidazoles are common in kinase inhibitors (e.g., imatinib derivatives) .
Pharmacokinetic Considerations :
- JNJ-42226314 (Analog 2 ) incorporates fluorine, which often improves metabolic stability and membrane permeability. Its higher molecular weight (489.56) may limit blood-brain barrier penetration compared to the target compound .
- Analog 1 ’s Lipinski compliance (molecular weight <500, logP <5) suggests favorable oral absorption, whereas the target compound’s properties remain speculative due to missing data .
Biological Activity
The compound 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule notable for its complex structure, which incorporates a thiazole ring, a piperidine moiety, and an indole derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.91 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2S |
| Molecular Weight | 373.91 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H22ClN3O2S/c20-19(23)14-11-16(17(24)25)15(12-14)13-10-21(22)18(19)26/h10-12,14,17H,13H2,(H,24,25) |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal pathogens.
- Anticancer Properties : The indole moiety is known for its role in anti-cancer research, potentially inhibiting tumor growth.
- Neuroprotective Effects : Studies suggest that derivatives may interact with dopamine receptors, providing neuroprotective benefits.
The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The indole moiety can engage with multiple receptors and enzymes, influencing signaling pathways critical for cell proliferation and survival.
Case Studies and Experimental Data
A study conducted on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole derivative with fluorine substitution | Antimicrobial |
| Thiazolidinedione | Contains thiazole ring | Antidiabetic |
| Piperazine derivatives | Similar piperidine structure | Antidepressant |
These findings highlight the potential of This compound to exhibit unique biological properties due to its diverse structural components.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent functionalization of the piperidine and indole moieties. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
